

4-Chloro-2-(2-methylpropoxy)phenol structure elucidation

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Compound of Interest

Compound Name: 4-Chloro-2-(2-methylpropoxy)phenol
Cat. No.: B8032955

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Technical Guide: Structural Elucidation of **4-Chloro-2-(2-methylpropoxy)phenol**

Executive Summary

Target Analyte: **4-Chloro-2-(2-methylpropoxy)phenol** CAS Registry: N/A (Specific impurity/intermediate context) Molecular Formula: C₁₀H₁₃ClO₂ Exact Mass: 200.0604 Da

This guide details the structural characterization of **4-Chloro-2-(2-methylpropoxy)phenol**, a specific alkylated derivative of 4-chlorocatechol. Often encountered as a process impurity in the synthesis of chlorophenolic APIs or as a metabolic degradation product, its unambiguous identification requires distinguishing it from its regioisomer, 5-chloro-2-isobutoxyphenol.

This protocol synthesizes Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data into a self-validating evidentiary framework.

Synthesis & Origin Context

Understanding the origin of the molecule aids in anticipating the impurity profile. This compound typically arises from the O-alkylation of 4-chlorocatechol using isobutyl halides (1-

bromo-2-methylpropane).

- Reaction: 4-Chlorocatechol + Isobutyl bromide

Mixture of Regioisomers.

- Major Isomer: 4-Chloro-2-isobutoxyphenol (Target).
- Minor Isomer: 5-Chloro-2-isobutoxyphenol (Alkylation at the sterically less hindered but electronically distinct hydroxyl).

The elucidation strategy must focus on proving the position of the isobutoxy group relative to the chlorine atom.

Analytical Strategy: The Triad of Evidence

We employ a "Triad of Evidence" approach where each method validates the others, eliminating ambiguity.

Step 1: High-Resolution Mass Spectrometry (HRMS)

- Objective: Confirm molecular formula and chlorine substitution.
- Method: ESI- (Negative Mode) or EI (Electron Impact).

| Parameter | Observation | Interpretation |
|----------------------------------|-------------------|--|
| Molecular Ion (M ^{•+}) | m/z 200.06 (100%) | Consistent with C ₁₀ H ₁₃ ³⁵ ClO ₂ . |
| Isotope Pattern | m/z 202.06 (~32%) | Characteristic 3:1 ratio confirming one Chlorine atom. |
| Fragment: M - 56 | m/z 144 | Loss of Isobutene (C ₄ H ₈). Characteristic of alkyl aryl ethers via McLafferty-like rearrangement. Yields 4-chlorocatechol radical cation. |
| Fragment: M - 43 | m/z 157 | Loss of Isopropyl radical (less common, but possible). |

Step 2: Infrared Spectroscopy (FT-IR)

- Objective: Identify functional groups and substitution patterns.

| Wavenumber (cm ⁻¹) | Assignment | Structural Insight |
|--------------------------------|-------------------------|---|
| 3450 - 3300 | O-H Stretch (Broad) | Phenolic hydroxyl (H-bonded). |
| 2960, 2870 | C-H Stretch (Aliphatic) | Isobutyl chain (-CH ₃ , -CH ₂ -). |
| 1590, 1490 | C=C Ring Stretch | Aromatic nucleus. |
| 1260 | C-O-C Stretch (Asym) | Aryl alkyl ether linkage. |
| 810 - 820 | C-H Out-of-Plane | 1,2,4-Trisubstituted benzene ring. |

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. We must assign the regiochemistry of the isobutoxy group.

A. ¹H NMR (400 MHz, DMSO-d₆)

- Aromatic Region: The 1,2,4-substitution pattern creates a specific splitting system.
 - H3 (Proton between OR and Cl): This proton is chemically distinct. It is meta to the Chlorine and ortho to the Isobutoxy group.
 - H5 (Proton between Cl and H6): Ortho to H6, Meta to H3.
 - H6 (Proton ortho to OH): Ortho to H5.

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
|---------------------------------|-----------------------|--------------|----------------------|---|
| OH | 9.20 | s (broad) | - | Exchangeable phenolic proton. |
| H6 | 6.85 | d | $J \approx 8.5$ | Ortho coupling to H5. Upfield due to ortho-OH. |
| H5 | 6.95 | dd | $J \approx 8.5, 2.5$ | Large ortho (H6) and small meta (H3) coupling. |
| H3 | 7.05 | d | $J \approx 2.5$ | Meta coupling only. Deshielded by ortho-alkoxy group. |
| O-CH ₂ | 3.75 | d | $J \approx 6.5$ | Methylene of isobutoxy. |
| CH | 2.05 | m | - | Methine of isobutoxy. |
| (CH ₃) ₂ | 1.00 | d | $J \approx 6.7$ | Gem-dimethyl groups. |

B. ¹³C NMR (100 MHz, DMSO-d₆)

- Carbon Count: 10 signals required.
- Key Shifts:
 - C-OH (C1): ~146 ppm.
 - C-OR (C2): ~148 ppm (Slightly downfield of C-OH due to alkyl effect).
 - C-Cl (C4): ~124 ppm.
 - Aliphatic: 75 ppm (OCH₂), 28 ppm (CH), 19 ppm (CH₃).

The "Self-Validating" Logic: Distinguishing Isomers

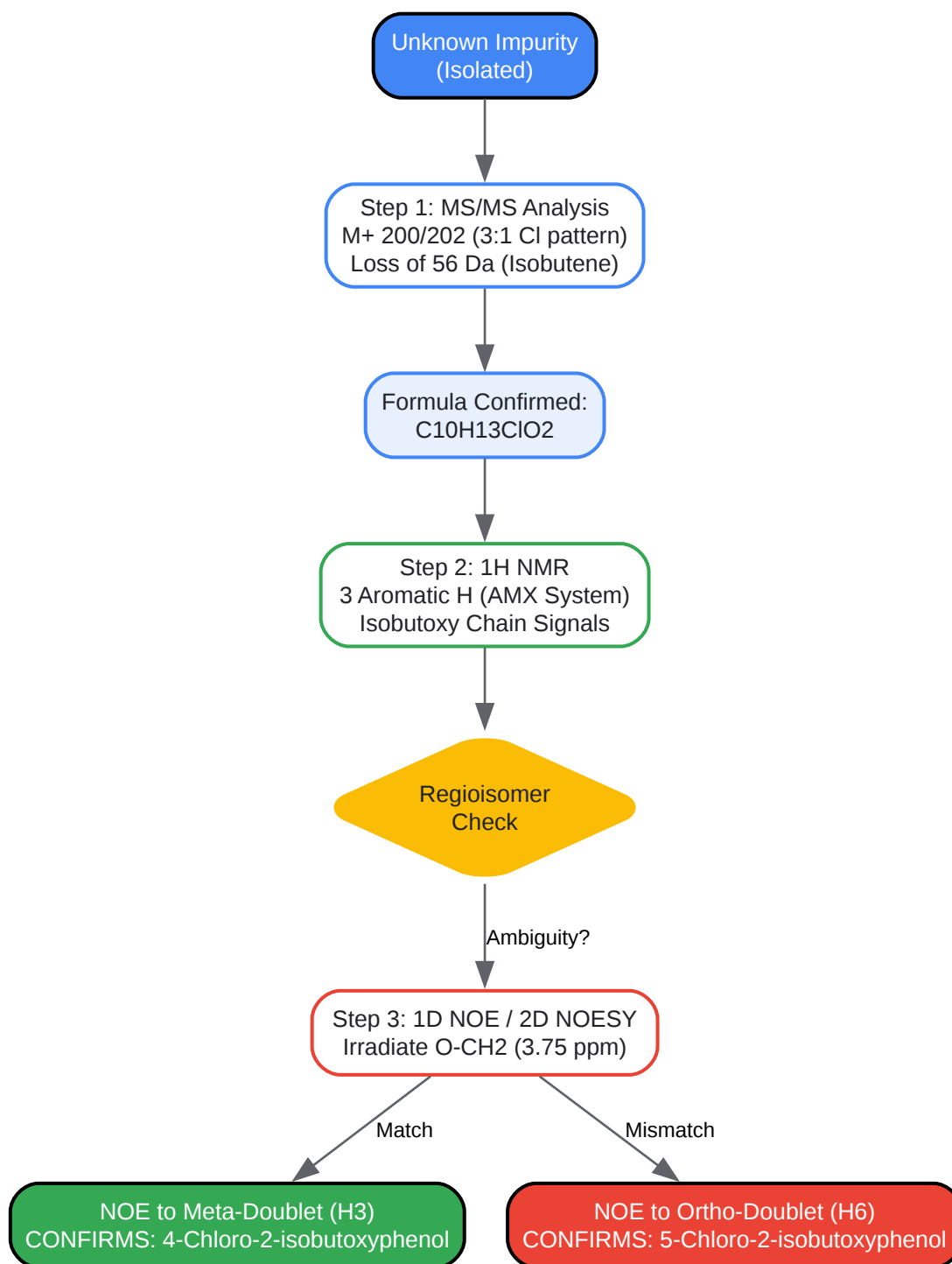
The critical challenge is distinguishing the target from 5-Chloro-2-isobutoxyphenol (where the isobutoxy is at position 1 relative to the original catechol numbering, or para to the Cl if we consider the ether as the priority).

The NOE (Nuclear Overhauser Effect) Experiment: This is the "Smoking Gun" for structural proof.

- Target (4-Chloro-2-isobutoxyphenol):
 - Irradiate O-CH₂ (3.75 ppm).
 - Result: Strong NOE enhancement of H3 (7.05 ppm).
 - Validation: H3 is a doublet (J=2.5 Hz) (Meta-coupled). This confirms the alkoxy group is next to the isolated proton.
- Isomer (5-Chloro-2-isobutoxyphenol):
 - Irradiate O-CH₂.
 - Result: Strong NOE enhancement of H6 (or H3 in that numbering).
 - Validation: In this isomer, the proton adjacent to the alkoxy group would be ortho-coupled (J=8.5 Hz) to its neighbor.

Conclusion: If the alkoxy group shows NOE to a meta-coupled proton, the structure is the Target.

Visualization of the Elucidation Workflow

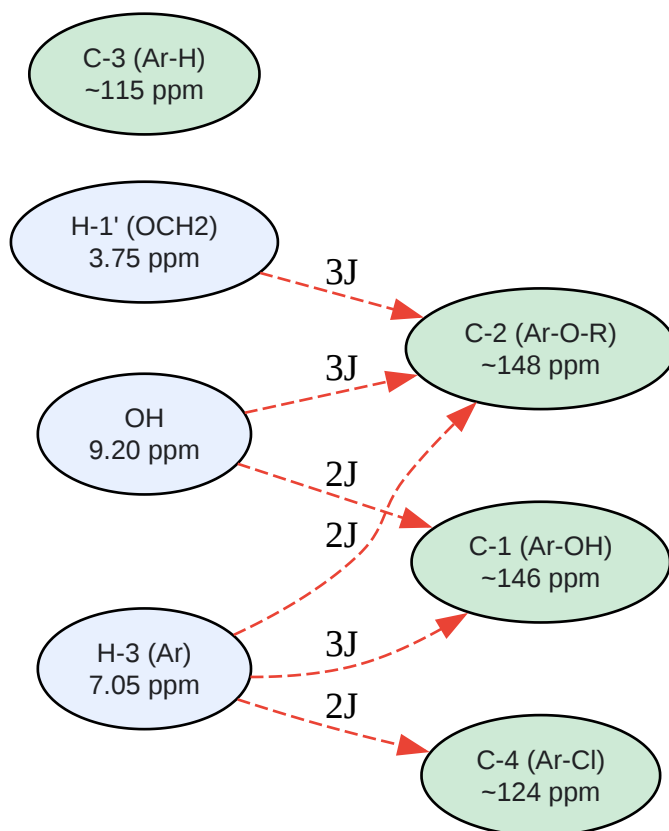


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Caption: Decision tree for the structural assignment of chlorophenol ethers using NOE correlations.

Detailed Correlation Map (HMBC)

To finalize the assignment, Heteronuclear Multiple Bond Correlation (HMBC) links the protons to the carbon skeleton.



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Caption: Key HMBC correlations establishing the connectivity of the ether and hydroxyl groups.

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